3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE
Overview
Description
3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE is a complex organic compound that features a carbazole core substituted with an azepanyl-piperidino moiety. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE typically involves multi-step organic synthesis. One common route starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized at the 3-position to introduce the piperidino group. The azepanyl group is subsequently introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the carbazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological activities, including potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 9-Ethyl-9H-carbazole-3-carbaldehyde
- 9-Methyl-9H-carbazole-3,6-dicarbaldehyde
- 9-Ethyl-9H-carbazole-3-carboxylic acid
Uniqueness
3-{[4-(1-AZEPANYL)PIPERIDINO]METHYL}-9-ETHYL-9H-CARBAZOLE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-9-ethylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3/c1-2-29-25-10-6-5-9-23(25)24-19-21(11-12-26(24)29)20-27-17-13-22(14-18-27)28-15-7-3-4-8-16-28/h5-6,9-12,19,22H,2-4,7-8,13-18,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWPBEDQVMRHLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC(CC3)N4CCCCCC4)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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